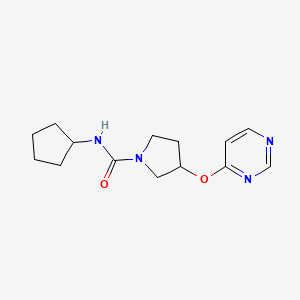

N-cyclopentyl-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Discovery and Clinical Potential

- The discovery of MGCD0103, a molecule that inhibits histone deacetylases (HDACs) selectively, showcases the design and synthesis of compounds that can block cancer cell proliferation and induce apoptosis, hinting at potential anticancer applications for similar compounds (Zhou et al., 2008).

Enhancing Cellular Uptake

- Research into Py–Im polyamides demonstrates the importance of structural modifications, such as the introduction of an aryl group, to significantly enhance biological effects by increasing nuclear uptake, a technique that could be relevant for improving the efficacy of related compounds (Meier, Montgomery, & Dervan, 2012).

Anticancer and Anti-angiogenic Activities

- A study on N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives highlights their significant anti-angiogenic and DNA cleavage activities, offering a potential pathway for anticancer therapy by blocking blood vessel formation and affecting DNA integrity (Kambappa et al., 2017).

Molecular Docking and Enzyme Inhibition

- Synthesis and evaluation of novel pyrazolopyrimidines derivatives for their anticancer and anti-5-lipoxygenase agents showcase the potential for such compounds in therapeutic applications, indicating the broad scope of research into pyrimidine derivatives (Rahmouni et al., 2016).

DNA Binding and Recognition

- Studies on peptides designed for specific DNA sequence recognition in the minor groove, such as pyridine-2-carboxamide-netropsin and 1-methylimidazole-2-carboxamide-netropsin, offer insights into how modifications in compound structure can significantly enhance binding affinity and specificity, potentially guiding the design of related compounds for precise biological interactions (Wade, Mrksich, & Dervan, 1992).

Propiedades

IUPAC Name |

N-cyclopentyl-3-pyrimidin-4-yloxypyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O2/c19-14(17-11-3-1-2-4-11)18-8-6-12(9-18)20-13-5-7-15-10-16-13/h5,7,10-12H,1-4,6,8-9H2,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGOPSWDKOFGYNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)N2CCC(C2)OC3=NC=NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2378791.png)

![1-(4-Chlorophenyl)-3-phenylthieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2378797.png)

![N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide](/img/structure/B2378804.png)

![2-[Benzyl-(1,1-difluoro-4-hydroxybutan-2-yl)amino]ethanesulfonyl fluoride](/img/structure/B2378811.png)

![5-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2378812.png)

![N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloroacetamide hydrochloride](/img/structure/B2378813.png)